1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c28-22(25-16-5-6-20-21(12-16)30-14-29-20)24-13-17-11-19(15-7-9-23-10-8-15)27(26-17)18-3-1-2-4-18/h5-12,18H,1-4,13-14H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBJOXJNCJROPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrazole and pyridine rings. The final step involves the formation of the urea linkage under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds (derived from cited evidence) share partial structural motifs with the target molecule, enabling comparative analysis:
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea
- Features a pyrrolidinyl core instead of pyrazole, altering conformational flexibility. Includes a pyrimidinyl substituent, which may enhance kinase affinity compared to pyridinyl in the target compound.
Compound :
1-(4-((2-Aminopyridin-4-yl)oxy)-2,3-dichlorophenyl)-3-(3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)urea
- Key Differences: Substitutes benzodioxol with a dichlorophenyl group, increasing hydrophobicity and steric hindrance . Incorporates a methoxyphenyl group, which could improve membrane permeability.
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives
- Key Differences: Utilize a pyrido-pyrimidinone scaffold instead of urea-pyrazole, targeting different binding pockets . Incorporate piperazine substituents, commonly associated with CNS activity due to improved blood-brain barrier penetration. Lack the pyridinyl/cyclopentyl motifs, reducing steric complexity.
Structural and Functional Implications
Substituent Effects on Activity
- Benzodioxol vs. Halogenated Aromatics : The target’s benzodioxol may offer better solubility than dichlorophenyl () but less electronegativity than fluorophenyl () .
- Pyridinyl vs.
- Cyclopentyl vs. tert-Butyl : The cyclopentyl group balances steric bulk and metabolic stability better than tert-butyl, which may prolong half-life but reduce solubility .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine with 2H-1,3-benzodioxole derivatives. The resulting urea derivative can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
Anticancer Efficacy
Recent studies have evaluated the anticancer potential of this compound against various tumor cell lines. The following table summarizes the findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.021 | Inhibition of tubulin polymerization |
| K562 (Leukemia) | 0.026 | Induction of apoptosis via PTEN/Akt signaling |
| A549 (Lung Cancer) | 0.069 | Cell cycle arrest at G2/M phase |
The compound demonstrated significant cytotoxicity across multiple cancer cell lines, with particularly potent activity against K562 cells, indicating its potential as an effective therapeutic agent in hematological malignancies .
The proposed mechanisms by which this compound exerts its biological effects include:
- Tubulin Inhibition : The compound acts as a novel inhibitor of tubulin polymerization, disrupting microtubule dynamics necessary for cell division .
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells by modulating key signaling molecules such as PTEN and Akt, leading to increased apoptosis rates .
- Cell Cycle Arrest : The compound also induces cell cycle arrest, particularly at the G2/M phase, which is critical for halting the proliferation of cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A recent study reported that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be 0.021 µM, indicating high potency against breast cancer cells .
- K562 Xenograft Model : In vivo studies using K562 xenograft models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Q & A
What are the recommended synthetic routes for this compound, and what are the critical intermediates?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Formation of the pyrazole core : Cyclization of precursors (e.g., hydrazine derivatives with diketones or enol ethers) under basic or acidic conditions. For example, K₂CO₃ is often used as a catalyst in nucleophilic substitution reactions to attach aryl groups to the pyrazole ring .
Introduction of the cyclopentyl group : Alkylation or nucleophilic substitution at the pyrazole N1 position using cyclopentyl halides.
Urea linkage formation : Reaction of an amine intermediate (e.g., 5-(pyridin-4-yl)-1H-pyrazol-3-ylmethylamine) with 1-(2H-1,3-benzodioxol-5-yl) isocyanate under anhydrous conditions.
Critical intermediates :
- 1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde (for subsequent reductive amination).
- 5-(Pyridin-4-yl)-1H-pyrazol-3-ylmethylamine (for urea bond formation).
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : Use , , and 2D NMR (COSY, HSQC) to confirm connectivity of the benzodioxole, pyrazole, and cyclopentyl groups. For instance, coupling patterns in NMR can distinguish between pyridin-4-yl and pyridin-3-yl orientations .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths. For example, similar compounds (e.g., 4-(2H-1,3-benzodioxol-5-yl)-1-aryl-pyrazoles) have been resolved with R-factors < 0.05, confirming planarity of the benzodioxole moiety .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).
What experimental strategies optimize reaction yield during urea bond formation?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance isocyanate reactivity.
- Temperature control : Maintain 0–5°C during isocyanate addition to minimize side reactions (e.g., hydrolysis).
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate the urea product from unreacted amines or isocyanates.
How can researchers design assays to evaluate this compound’s enzyme inhibition mechanism?
Advanced Methodological Answer:
Target selection : Identify enzymes with binding pockets complementary to the compound’s structure (e.g., kinases or oxidoreductases with pyridine/pyrazole recognition sites).
Kinetic assays :
- IC₅₀ determination : Use fluorogenic substrates to measure inhibition at varying compound concentrations.
- Binding mode analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to predict interactions between the urea moiety and catalytic residues .
Control experiments : Compare inhibition data with structurally related analogs (e.g., benzodioxole-free derivatives) to isolate the role of specific functional groups .
How can computational methods predict this compound’s pharmacokinetic properties?
Advanced Methodological Answer:
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
- Lipophilicity (logP): Critical for membrane permeability.
- Metabolic stability : Cytochrome P450 interactions predicted via docking simulations.
- Solubility : Apply COSMO-RS theory to model aqueous solubility based on partial charges of the benzodioxole and pyridinyl groups.
- Toxicity : Use ProTox-II to assess potential hepatotoxicity or mutagenicity linked to the cyclopentyl or urea moieties.
What strategies mitigate byproduct formation during pyrazole cyclization?
Advanced Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., hydrazones) and adjust reaction time/temperature dynamically.
- Catalyst optimization : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce over-alkylation .
- Workup modifications : Introduce a quenching step with aqueous NH₄Cl to precipitate unreacted starting materials before column purification.
How does the electronic nature of substituents influence bioactivity?
Advanced Methodological Answer:
- SAR studies : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF₃ on pyridine) to enhance binding to electron-rich enzyme pockets.
- Electron-donating groups (e.g., -OCH₃ on benzodioxole) to improve solubility and metabolic stability.
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with redox potential or charge distribution .
How can researchers validate target engagement in cellular assays?
Advanced Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target protein under thermal stress.
- Pull-down assays : Use biotinylated derivatives of the compound to isolate protein complexes from lysates, followed by LC-MS/MS identification.
- CRISPR knockouts : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
